Cas no 869075-07-0 (N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine)

N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine is a fluorinated indole derivative with a guanidine sulfonamide functional group, exhibiting potential as a biologically active compound. Its structural features, including the 5-fluoroindole core and 4-fluorobenzenesulfonyl moiety, suggest enhanced binding affinity and metabolic stability, making it a candidate for pharmacological research. The presence of fluorine atoms may improve lipophilicity and membrane permeability, while the guanidine group offers strong hydrogen-bonding capabilities, potentially enhancing target interactions. This compound is of interest in medicinal chemistry for its tailored molecular design, which could be leveraged in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization to optimize activity and selectivity.
N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine structure
869075-07-0 structure
Product name:N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine
CAS No:869075-07-0
MF:C18H18F2N4O2S
MW:392.422929286957
CID:6479538

N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine
    • 2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine
    • Inchi: 1S/C18H18F2N4O2S/c1-11-15(16-10-13(20)4-7-17(16)23-11)8-9-22-18(21)24-27(25,26)14-5-2-12(19)3-6-14/h2-7,10,23H,8-9H2,1H3,(H3,21,22,24)
    • InChI Key: WZAOQSQPKIUMSQ-UHFFFAOYSA-N
    • SMILES: N(S(C1=CC=C(F)C=C1)(=O)=O)/C(=N/CCC1C2=C(NC=1C)C=CC(F)=C2)/N

N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1854-0180-1mg
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N'-(4-fluorobenzenesulfonyl)guanidine
869075-07-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1854-0180-2μmol
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N'-(4-fluorobenzenesulfonyl)guanidine
869075-07-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1854-0180-2mg
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N'-(4-fluorobenzenesulfonyl)guanidine
869075-07-0 90%+
2mg
$59.0 2023-05-17

Additional information on N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine

Research Brief on N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine (CAS: 869075-07-0)

N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine (CAS: 869075-07-0) is a novel compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole and guanidine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The compound's structural features, including the fluorinated aromatic rings, contribute to its enhanced binding affinity and metabolic stability, making it a valuable candidate for further investigation.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary findings suggest that it exhibits significant activity as a modulator of certain enzyme systems, particularly those involved in inflammatory and oncogenic processes. The presence of the fluorobenzenesulfonyl group appears to play a critical role in its interaction with target proteins, enhancing both selectivity and potency. These attributes have positioned the compound as a potential lead for the development of new therapeutic agents targeting diseases such as cancer and chronic inflammatory conditions.

In vitro and in vivo studies have demonstrated that N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine exhibits favorable pharmacokinetic profiles, including good oral bioavailability and tissue penetration. These properties are essential for its transition from preclinical to clinical development. Additionally, the compound has shown a manageable safety profile in early toxicity studies, with no significant adverse effects observed at therapeutic doses. These findings underscore its potential as a viable candidate for further drug development.

The synthesis of this compound involves a multi-step process that ensures high purity and yield, which is critical for its application in rigorous pharmacological testing. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize and validate the compound's structure and purity. These methodologies are essential for ensuring the reproducibility and reliability of research findings, particularly in the context of regulatory submissions for clinical trials.

Future research directions for N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine include further optimization of its chemical structure to enhance its therapeutic efficacy and reduce potential off-target effects. Additionally, comprehensive clinical trials will be necessary to evaluate its safety and efficacy in human subjects. The compound's unique mechanism of action and promising preclinical data suggest that it could represent a significant advancement in the treatment of diseases with high unmet medical needs.

In conclusion, N-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-N'-(4-fluorobenzenesulfonyl)guanidine (CAS: 869075-07-0) is a compound of considerable interest in the field of chemical biology and pharmaceutical research. Its distinctive structural features, coupled with its promising pharmacological properties, make it a strong candidate for further development. Continued research and investment in this area could lead to the discovery of novel therapeutics that address critical gaps in current treatment options.

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